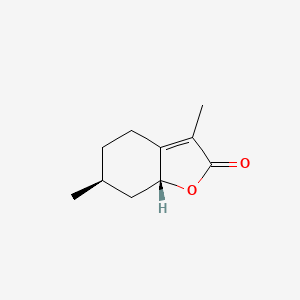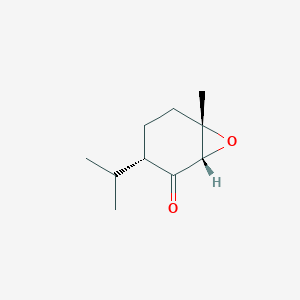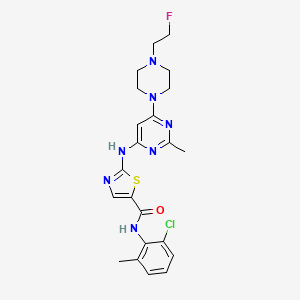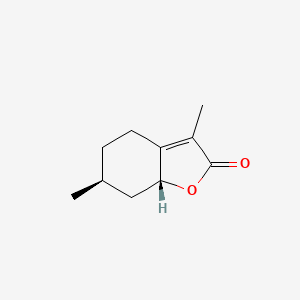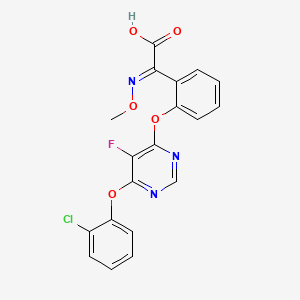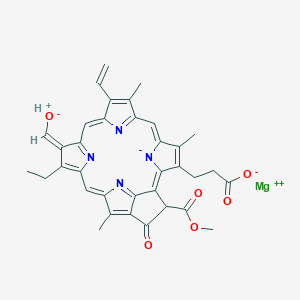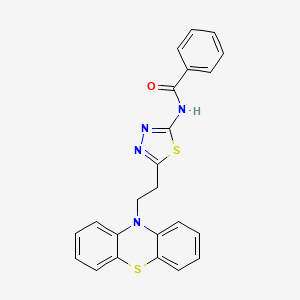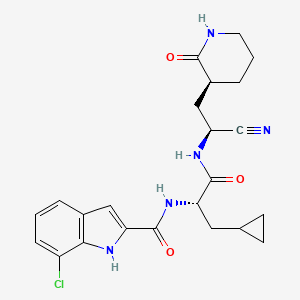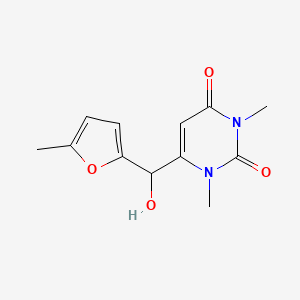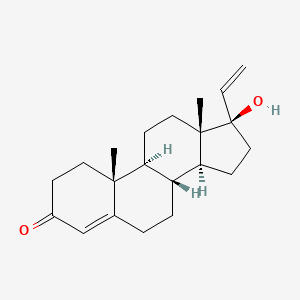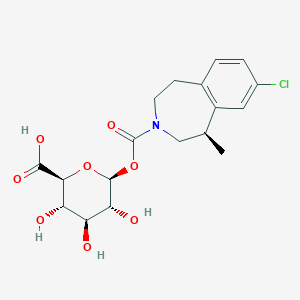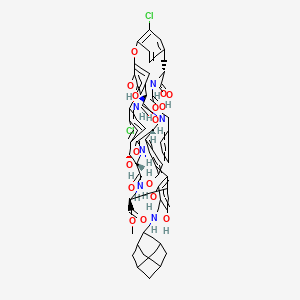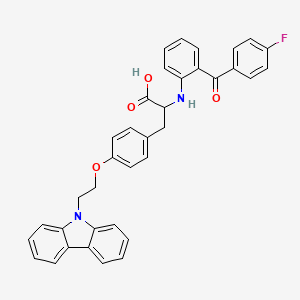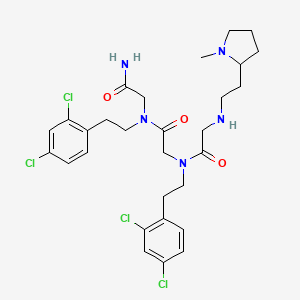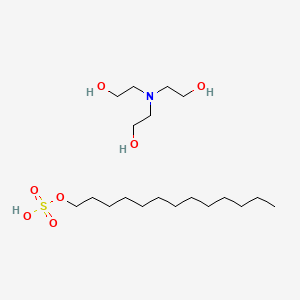
Monotridecyl sulfate monotriethanolamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monotridecyl sulfate monotriethanolamine salt is a chemical compound formed by the reaction of tridecyl hydrogen sulfate with triethanolamine. This compound is known for its surfactant properties, making it useful in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Monotridecyl sulfate monotriethanolamine salt can be synthesized by reacting tridecyl hydrogen sulfate with triethanolamine in a 1:1 molar ratio. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure complete reaction and formation of the desired salt .
Industrial Production Methods
Industrial production of this compound involves the large-scale reaction of tridecyl hydrogen sulfate with triethanolamine. The process includes steps such as mixing, heating, and purification to obtain a high-purity product. The compound is then packaged in various quantities for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
Monotridecyl sulfate monotriethanolamine salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonates.
Reduction: Reduction reactions can convert the sulfate group to sulfide.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfonates, sulfides, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Monotridecyl sulfate monotriethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents
Mecanismo De Acción
The mechanism of action of monotridecyl sulfate monotriethanolamine salt involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, leading to cell lysis. In industrial applications, it helps in emulsifying and dispersing substances .
Comparación Con Compuestos Similares
Similar Compounds
Sodium tetradecyl sulfate: Another surfactant with similar properties but different molecular structure.
Magnesium sulfate: Used in different applications, primarily as a drying agent and in medicine.
Quaternary ammonium salts: Used as disinfectants and surfactants .
Uniqueness
Monotridecyl sulfate monotriethanolamine salt is unique due to its specific combination of tridecyl hydrogen sulfate and triethanolamine, which provides distinct surfactant properties and makes it suitable for specialized applications in various fields .
Propiedades
Número CAS |
71371-60-3 |
|---|---|
Fórmula molecular |
C19H43NO7S |
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;tridecyl hydrogen sulfate |
InChI |
InChI=1S/C13H28O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;8-4-1-7(2-5-9)3-6-10/h2-13H2,1H3,(H,14,15,16);8-10H,1-6H2 |
Clave InChI |
JDKIORRVWBZTQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


